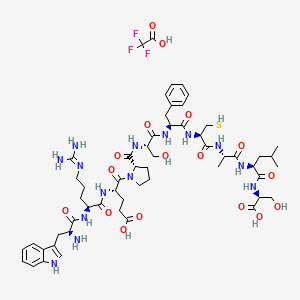
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA is a synthetic peptide composed of ten amino acids: tryptophan, arginine, glutamic acid, proline, serine, phenylalanine, cysteine, alanine, leucine, and serine. The “TFA” in the name stands for trifluoroacetic acid, which is often used as a counterion in peptide synthesis to improve solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high efficiency and reproducibility. The peptides are then purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: DTT or TCEP in buffered solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to effects such as inhibition of enzyme activity, disruption of protein-protein interactions, or activation of signaling pathways.
Comparison with Similar Compounds
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH.TFA: can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-OH: Lacks the terminal serine residue.
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-NH2: Has an amide group at the C-terminus instead of a hydroxyl group.
H-Trp-Arg-Glu-Pro-Ser-Phe-Cys-Ala-Leu-Ser-OH: Without the TFA counterion.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA counterion, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N14O15S.C2HF3O2/c1-28(2)21-37(47(76)66-40(26-70)53(82)83)63-44(73)29(3)60-50(79)41(27-84)67-48(77)38(22-30-11-5-4-6-12-30)64-49(78)39(25-69)65-51(80)42-16-10-20-68(42)52(81)36(17-18-43(71)72)62-46(75)35(15-9-19-58-54(56)57)61-45(74)33(55)23-31-24-59-34-14-8-7-13-32(31)34;3-2(4,5)1(6)7/h4-8,11-14,24,28-29,33,35-42,59,69-70,84H,9-10,15-23,25-27,55H2,1-3H3,(H,60,79)(H,61,74)(H,62,75)(H,63,73)(H,64,78)(H,65,80)(H,66,76)(H,67,77)(H,71,72)(H,82,83)(H4,56,57,58);(H,6,7)/t29-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTYACSFDLVFQH-GJPLXVMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79F3N14O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














